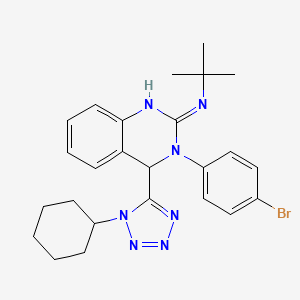
Uracil-6-D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil-6-D1 is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA Uracil is known for its role in the genetic code, where it pairs with adenine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-substituted uracil derivatives, including Uracil-6-D1, involves various methods. One common approach is the introduction of substituents at the sixth position of the uracil ring. This can be achieved through:
Lithiation: Introducing an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introducing an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reaction: Reacting the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. One-pot synthesis processes using a single solvent are often employed to produce uracil derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Uracil-6-D1 can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic substitution reactions, particularly at the sixth position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as bromine (Br2) in different solvents like water, dimethyl sulfoxide (DMSO), n-octanol, and chloroform.
Reducing Agents: Various reducing agents depending on the desired product.
Nucleophiles: Such as arylsulfanyl groups introduced through lithiation or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to brominated uracil derivatives .
Wissenschaftliche Forschungsanwendungen
Uracil-6-D1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of antiviral agents and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of Uracil-6-D1 involves its interaction with DNA and RNA. It can be incorporated into DNA, leading to mutations and disruptions in DNA synthesis and repair. This is particularly relevant in its use as an antineoplastic agent, where it inhibits DNA synthesis and function by binding to guanine and cytosine moieties .
Vergleich Mit ähnlichen Verbindungen
Uracil-6-D1 can be compared with other similar compounds, such as:
Thymine: A methylated form of uracil found in DNA.
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
5-Fluorouracil: A fluorinated derivative of uracil used as an antineoplastic agent.
Eigenschaften
Molekularformel |
C4H4N2O2 |
|---|---|
Molekulargewicht |
113.09 g/mol |
IUPAC-Name |
6-deuterio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2D |
InChI-Schlüssel |
ISAKRJDGNUQOIC-VMNATFBRSA-N |
Isomerische SMILES |
[2H]C1=CC(=O)NC(=O)N1 |
Kanonische SMILES |
C1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)





